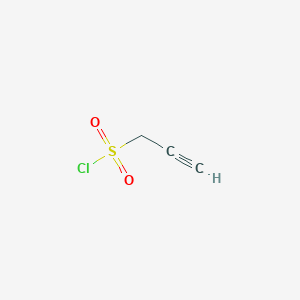

2-Propyne-1-sulfonyl chloride

Description

The exact mass of the compound 2-Propyne-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propyne-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyne-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-yne-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIBXRSXIGQTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32623-88-4 | |

| Record name | prop-2-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of 2-Propyne-1-sulfonyl Chloride

This document provides a comprehensive technical overview of the safety protocols, intrinsic hazards, and risk mitigation strategies associated with 2-Propyne-1-sulfonyl chloride (Propargyl Sulfonyl Chloride). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to deliver field-proven insights and explain the fundamental causality behind essential safety procedures. Our objective is to empower scientific professionals to utilize this versatile reagent with the highest degree of safety and experimental control.

Introduction: A Bifunctional Reagent of Significant Utility

2-Propyne-1-sulfonyl chloride is a valuable bifunctional reagent in modern organic synthesis. Its molecular architecture is distinguished by two key moieties: a highly reactive sulfonyl chloride and a terminal alkyne (propargyl group). The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1] Simultaneously, the propargyl group's terminal alkyne serves as a versatile handle for a wide array of transformations, including cycloadditions (e.g., "click chemistry"), Sonogashira couplings, and other cross-coupling reactions.[1] This dual reactivity makes it a powerful tool for introducing a propargyl group into molecular scaffolds, enabling applications in bioconjugation, materials science, and the synthesis of complex pharmaceutical intermediates.

However, this high reactivity profile necessitates a deep understanding of its associated hazards. This guide provides a framework for managing these risks, ensuring that its synthetic potential can be realized safely and effectively.

Section 1: Hazard Identification and Intrinsic Risk Profile

A thorough understanding of a reagent's intrinsic properties is the foundation of any robust safety protocol. The hazards of 2-Propyne-1-sulfonyl chloride stem directly from its chemical structure and reactivity.

Core Chemical Hazards

The primary and most immediate danger associated with 2-Propyne-1-sulfonyl chloride is its corrosivity . Like many sulfonyl chlorides, it reacts readily with water—including atmospheric moisture or moisture on biological tissues—to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl). This reaction is the causal basis for its classification as a substance that causes severe skin burns and eye damage .[1]

Furthermore, the propargyl moiety introduces additional risks. Propargyl-containing compounds are often volatile, lachrymatory (tear-inducing), and can exhibit thermal instability.[1] There is a potential for pressure buildup in sealed containers over time, necessitating careful storage and handling.[1]

Physicochemical Data

The following table summarizes key quantitative data for 2-Propyne-1-sulfonyl chloride and its close structural analog, 2-Propene-1-sulfonyl chloride, for comparative purposes. Data for the target compound is sparse, so properties of the analog are provided for context.

| Property | Value (for 2-Propene-1-sulfonyl chloride) | Rationale & Implications |

| Molecular Formula | C₃H₅ClO₂S | |

| Molecular Weight | 140.59 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Visual inspection is a key first check. |

| Boiling Point | 175.4 °C at 760 mmHg | [2] |

| Flash Point | 59.9 °C | [2] |

| Density | 1.331 g/cm³ | [2] |

| Reactivity with Water | Reacts, potentially violently | [3] |

GHS Classification and Statements

While a specific, universally adopted GHS classification for 2-Propyne-1-sulfonyl chloride is not consistently reported, the data for analogous sulfonyl chlorides and propargyl compounds provides a reliable framework for hazard assessment. The following is a synthesized classification based on available data for corrosive sulfonyl chlorides.[4][5][6]

| GHS Pictogram(s) | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P310: Immediately call a POISON CENTER or doctor.[7] |

Section 2: Risk Mitigation: A Field-Proven, Multi-Layered Approach

Effective risk management is not solely about personal protective equipment (PPE). It is a systematic process known as the Hierarchy of Controls , which prioritizes strategies that offer the highest level of protection. This system is self-validating because it builds in safety at every level of the experimental workflow.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For 2-Propyne-1-sulfonyl chloride, these are non-negotiable.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction quenching, must be performed inside a certified chemical fume hood.[4] This is critical to prevent inhalation of its corrosive and lachrymatory vapors.

-

Safety Shower and Eyewash Station: Must be readily accessible (within a 10-second walk) from the work area.[1] Their location and functionality must be verified regularly.

-

Inert Atmosphere Control: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis with ambient moisture.

Administrative Controls: Codifying Safe Practices

These are the procedures and policies that dictate how work is performed safely.

-

Standard Operating Procedure (SOP): A detailed, chemical-specific SOP must be written and approved before work begins. This SOP should cover all aspects from transport and storage to use and disposal.

-

Designated Work Area: Clearly mark the area where 2-Propyne-1-sulfonyl chloride is being used. Restrict access to authorized personnel only.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[1] This includes contaminated consumables (gloves, pipette tips) and quenched reaction mixtures. Never add water directly to the reagent for disposal.[1]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls have been implemented.

-

Eye Protection: Chemical splash goggles in combination with a full-face shield are required. Standard safety glasses are insufficient.

-

Hand Protection: Use nitrile gloves as a minimum, but consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged handling or in case of a spill. Always check the glove manufacturer's compatibility chart.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

Section 3: Standard Operating Protocol: Sulfonamide Formation

The following is a generalized, safety-integrated protocol for the synthesis of a sulfonamide using 2-Propyne-1-sulfonyl chloride. This protocol is designed as a self-validating system where the rationale for each safety-critical step is explained.

Objective: To react 2-Propyne-1-sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.

Methodology:

-

Preparation (Engineering & Admin Controls):

-

Step 1.1: Don all required PPE (face shield, goggles, lab coat, appropriate gloves).

-

Step 1.2: Verify the functionality of the chemical fume hood. Ensure a safety shower and eyewash are accessible.

-

Step 1.3: Assemble dry glassware under an inert atmosphere (e.g., nitrogen manifold).

-

Causality: Prevents the reagent from hydrolyzing upon contact with atmospheric moisture, which would reduce yield and generate corrosive byproducts.

-

-

-

Reagent Handling (PPE & Technique):

-

Step 2.1: Inside the fume hood, carefully measure the required volume of 2-Propyne-1-sulfonyl chloride using a dry syringe or cannula.

-

Step 2.2: Add the reagent to the reaction flask containing an anhydrous solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine).

-

Causality: The base is essential to neutralize the HCl generated during the reaction, preventing side reactions and ensuring the reaction proceeds to completion.

-

-

-

Reaction Execution (Engineering & Technique):

-

Step 3.1: Cool the reaction mixture in an ice bath.

-

Causality: The reaction is exothermic. Cooling the mixture controls the reaction rate and prevents thermal runaway.

-

-

Step 3.2: Slowly add the amine (dissolved in the anhydrous solvent) to the cooled reaction mixture dropwise via an addition funnel.

-

Step 3.3: Allow the reaction to proceed at a controlled temperature, monitoring by a suitable technique (e.g., TLC, LC-MS).

-

-

Workup and Quenching (Admin Controls & Technique):

-

Step 4.1: Once the reaction is complete, quench any remaining 2-Propyne-1-sulfonyl chloride by slowly adding a nucleophilic scavenger like a saturated aqueous solution of sodium bicarbonate or a primary amine solution. Never quench with pure water initially.

-

Causality: A controlled quench with a basic solution neutralizes the reactive species and the acidic byproducts. Adding pure water to an unreacted sulfonyl chloride can cause a violent, exothermic reaction.

-

-

Step 4.2: Transfer the quenched mixture to a separatory funnel for extraction. All aqueous and organic waste must be collected in appropriately labeled hazardous waste containers.

-

Section 4: Emergency Response Protocols

A clear, pre-defined emergency plan is critical. All personnel must be trained on these procedures before handling the chemical.

Caption: A decision workflow for responding to spills or personal exposure incidents.

Personal Exposure

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Accidental Spills

-

Evacuate: Immediately alert personnel in the vicinity and evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: If the spill is small and you are trained to do so, contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Neutralize & Collect: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Report: Report all spills to your institution's Environmental Health & Safety (EH&S) department.

Fire

-

The compound is a combustible liquid. In case of fire, use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4]

-

Do not use a direct water jet , as this may spread the fire and react with the unburned chemical.

Conclusion

2-Propyne-1-sulfonyl chloride is a reagent with significant synthetic potential, but its utility is matched by its inherent hazards. A safety-first mindset, grounded in a thorough understanding of its chemical reactivity, is paramount. By implementing a multi-layered risk mitigation strategy based on the Hierarchy of Controls—prioritizing robust engineering solutions, codified administrative procedures, and appropriate PPE—researchers can confidently and safely leverage the capabilities of this powerful molecule.

References

-

2-Propene-1-sulfonyl chloride . LookChem. [Link]

-

Safety Data Sheet: Sodium 2-propyne-1-sulphonate . Chemos GmbH & Co.KG. [Link]

-

MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE . CABB Group. [Link]

-

2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 . PubChem - NIH. [Link]

-

Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496 . PubChem - NIH. [Link]

Sources

- 1. 2-Propyne-1-sulfonyl chloride | 32623-88-4 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. eastharbourgroup.com [eastharbourgroup.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

An In-Depth Technical Guide to the Electrophilic Nature of 2-Propyne-1-sulfonyl Chloride

Executive Summary

2-Propyne-1-sulfonyl chloride, commonly known as propargyl sulfonyl chloride, is a bifunctional reagent of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a highly electrophilic sulfonyl chloride moiety and a versatile terminal alkyne, provides a powerful platform for complex molecular synthesis. The sulfonyl chloride group serves as a potent electrophile for forging stable sulfonamide and sulfonate ester linkages, a cornerstone of modern drug discovery. Simultaneously, the propargyl group acts as a reactive handle for a wide array of transformations, including cycloadditions and cross-coupling reactions. This guide offers a comprehensive exploration of the fundamental electronic properties that govern the electrophilicity of 2-propyne-1-sulfonyl chloride, details its reactivity profile with various nucleophiles, provides validated experimental protocols, and discusses its strategic applications in drug development.

Introduction: The Strategic Value of a Bifunctional Reagent

Organosulfur compounds are integral to the synthesis of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among these, sulfonyl chlorides are premier reagents for installing the sulfonyl group, which can function as a stable linker, a protecting group, or a precursor to other functionalities.[1] 2-Propyne-1-sulfonyl chloride distinguishes itself through a synergistic interplay between its two key functional groups.[1]

The molecule's primary electrophilic nature stems from the sulfonyl chloride, which readily engages with nucleophiles.[1] This reactivity is complemented by the terminal alkyne of the propargyl group, a versatile functional group for transformations such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".[1][2] This dual-functionality enables researchers to perform sequential or one-pot multi-component reactions, significantly enhancing synthetic efficiency and providing rapid access to complex molecular scaffolds. This guide will dissect the chemical principles underpinning this reactivity and provide practical insights for its application.

Molecular Structure and Electronic Properties: The Basis of Electrophilicity

The potent electrophilic character of 2-propyne-1-sulfonyl chloride is a direct consequence of its electronic structure. The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is the primary electrophilic center.[1]

Key Electronic Factors:

-

High Oxidation State: The sulfur atom exists in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom.[1]

-

Inductive Electron Withdrawal: The strong inductive effect of the two oxygen atoms and the chlorine atom creates a significant electron deficiency on the sulfur atom, rendering it a "hard" electrophile that is highly susceptible to attack by a wide range of nucleophiles.[1]

-

Excellent Leaving Group: This pronounced electron-withdrawing nature polarizes the sulfur-chlorine bond, making the chloride ion an excellent leaving group upon nucleophilic attack.[1]

This inherent electronic arrangement is the cornerstone of the molecule's utility as a powerful sulfonylating agent.

Synthesis of 2-Propyne-1-sulfonyl Chloride

While several methods exist for the synthesis of sulfonyl chlorides, a common and reliable approach involves the oxidative chlorination of corresponding thiol derivatives or the reaction of sulfonic acid salts with a chlorinating agent.[3]

Experimental Protocol: Oxidative Chlorination Route

This protocol describes a general method for synthesizing a sulfonyl chloride from a thiol precursor, which is a common strategy in organic synthesis.[3]

Objective: To synthesize 2-propyne-1-sulfonyl chloride from a suitable precursor.

Causality: The combination of an oxidizing agent (e.g., H₂O₂) and a chloride source (e.g., SOCl₂) provides an effective system for the direct conversion of a thiol or related derivative to the corresponding sulfonyl chloride.[3] This in-situ formation is often efficient and minimizes handling of the intermediate sulfonic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the thiol precursor (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of hydrogen peroxide (H₂O₂, 3.0 eq) and thionyl chloride (SOCl₂, 2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of cold water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude 2-propyne-1-sulfonyl chloride can be purified by vacuum distillation or column chromatography.

Diagram: Synthetic Workflow

Caption: Mechanism of sulfonamide synthesis.

Experimental Protocol: Synthesis of a Propargyl Sulfonamide

Objective: To synthesize an N-aryl propargyl sulfonamide.

Causality: This protocol uses a mild base (triethylamine) in an aprotic solvent to facilitate the reaction between the sulfonyl chloride and an amine, preventing unwanted side reactions and ensuring efficient neutralization of the HCl byproduct.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the amine (e.g., aniline, 1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Electrophile: Cool the solution to 0 °C. Add a solution of 2-propyne-1-sulfonyl chloride (1.1 eq) in CH₂Cl₂ dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude sulfonamide by recrystallization or flash column chromatography on silica gel.

Reaction with Alcohols and Other Nucleophiles

In a similar fashion, 2-propyne-1-sulfonyl chloride reacts with:

-

Alcohols: In the presence of a base, it forms stable sulfonate esters.

-

Water: It undergoes hydrolysis to form the corresponding 2-propyne-1-sulfonic acid. This is often an undesired competing reaction, highlighting the need for anhydrous conditions. [4]

The Dual-Functionality Paradigm: A Tool for Advanced Synthesis

The true synthetic power of 2-propyne-1-sulfonyl chloride is realized when both of its functional groups are utilized. After the initial electrophilic reaction at the sulfonyl chloride center, the terminal alkyne remains available for a host of powerful secondary transformations.

Strategic Applications:

-

Click Chemistry: The propargyl sulfonamide or sulfonate ester product is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the molecule to another component bearing an azide group, forming a stable triazole linkage. [2][5]This is invaluable in drug discovery for creating bioconjugates, linking molecules to probes, or building complex libraries.

-

Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

-

Propargylamine Synthesis: The propargyl group is a key synthon for propargylamines, which are important intermediates in pharmaceutical synthesis. [6][7]

Diagram: Sequential Reaction Pathway

Caption: A two-step synthetic strategy using the reagent.

Quantitative Data and Physicochemical Properties

Precise physicochemical data for 2-propyne-1-sulfonyl chloride is not as widely published as its alkene analogue. However, key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 32623-88-4 | [8][9] |

| Molecular Formula | C₃H₃ClO₂S | [9][10] |

| Molecular Weight | 138.57 g/mol | [9][10] |

| Storage Conditions | Inert atmosphere, 2-8°C | [9] |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H227 (Combustible liquid) | [9] |

Note: Data for boiling point, density, and other physical constants are more readily available for the analogous compound, prop-2-ene-1-sulfonyl chloride (CAS 14418-84-9), which has a boiling point of 175.4°C and a density of 1.331 g/cm³. [11]These values should be used with caution as only an approximation.

Safety and Handling Protocols

2-Propyne-1-sulfonyl chloride and related compounds are hazardous and must be handled with appropriate precautions. [1][12]

-

General Hazards: The compound is corrosive and can cause severe skin burns and eye damage. [1][9]It is also classified as a combustible liquid. [1][9]The propargyl moiety itself can introduce additional hazards, as related compounds are often flammable, toxic, and lachrymatory. [1]* Engineering Controls: All manipulations must be performed inside a certified chemical fume hood. [13][14]An eyewash station and safety shower must be immediately accessible. [14]* Personal Protective Equipment (PPE):

-

Handling: Avoid all personal contact, including the inhalation of vapors. [1][15]The compound is moisture-sensitive; use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). [16]Containers should be vented periodically to prevent pressure buildup. [1]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. [9][16]Store under an inert atmosphere. [9]

Conclusion

2-Propyne-1-sulfonyl chloride is a uniquely versatile electrophile whose value extends far beyond that of a simple sulfonating agent. Its primary reactivity at the sulfonyl chloride center provides a reliable method for the construction of robust sulfonamide and sulfonate linkages, which are pivotal in drug design. This reactivity is powerfully augmented by the presence of the terminal alkyne, which opens a gateway to a vast landscape of synthetic possibilities, most notably click chemistry. For researchers in drug discovery and materials science, a thorough understanding of the electrophilic nature and dual-functionality of this reagent is essential for leveraging its full potential in the design and synthesis of novel, high-value molecules.

References

-

LookChem. (n.d.). 2-Propene-1-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Prop-2-ene-1-sulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- D'Agostino, V. G., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.

- Adsool, V. A., & Toste, F. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

-

ResearchGate. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of propargyl chloride with As(III) and S(IV) nucleophiles. Retrieved from [Link]

-

Synthonix. (n.d.). 2-Propyne-1-sulfonyl Chloride - [P74931]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

- HETEROCYCLES. (2012). quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click.

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

PubMed. (2019). Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides. Retrieved from [Link]

Sources

- 1. 2-Propyne-1-sulfonyl chloride | 32623-88-4 | Benchchem [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Propargylic amine synthesis by amination [organic-chemistry.org]

- 7. Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Propyne-1-sulfonyl Chloride [32623-88-4] | King-Pharm [king-pharm.com]

- 9. 32623-88-4|Prop-2-yne-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 10. Synthonix, Inc > 32623-88-4 | 2-Propyne-1-sulfonyl Chloride [synthonix.com]

- 11. lookchem.com [lookchem.com]

- 12. Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Propyne-1-sulfonyl Chloride from Sulfonic Acid Precursors

This guide provides a comprehensive overview of the synthetic strategies for preparing 2-propyne-1-sulfonyl chloride, a highly reactive and valuable intermediate in medicinal chemistry and materials science. The document is structured to provide not only procedural details but also a deep understanding of the underlying chemical principles, empowering researchers to make informed decisions in their experimental designs. We will explore the conversion of 2-propyne-1-sulfonic acid and its salts into the target sulfonyl chloride, focusing on the causality behind reagent selection, reaction conditions, and safety protocols.

Strategic Overview: The Importance and Challenges of Propargyl Sulfonyl Chloride

2-Propyne-1-sulfonyl chloride, also known as propargyl sulfonyl chloride, is a bifunctional molecule featuring a highly electrophilic sulfonyl chloride group and a reactive terminal alkyne. This unique combination makes it a powerful building block for introducing the propargylsulfonyl moiety into complex molecules, a group of significant interest in the development of enzyme inhibitors and covalent probes.

However, the synthesis and handling of this compound are non-trivial. The inherent reactivity of the propargyl group, coupled with the lability of the sulfonyl chloride, renders the molecule susceptible to decomposition and rearrangement. Therefore, a successful synthesis hinges on the careful selection of mild and efficient chlorinating agents and precisely controlled reaction conditions. The primary route to this compound involves the chlorination of a corresponding sulfonic acid or, more commonly, its stable salt form, sodium 2-propyne-1-sulfonate.

The Core Transformation: From Sulfonic Acid to Sulfonyl Chloride

The conversion of a sulfonic acid (or its salt) to a sulfonyl chloride is a cornerstone transformation in organic synthesis. This process involves the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom. Several reagents can accomplish this, each with distinct advantages and mechanistic pathways.

Chlorinating Agents: A Comparative Analysis

The choice of chlorinating agent is the most critical parameter in the synthesis design. The ideal reagent should be highly effective under mild conditions to avoid degradation of the sensitive propargyl moiety.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Inert solvent (DCM, Toluene), often with a DMF catalyst, 0°C to reflux.[1] | Readily available, inexpensive. Gaseous byproducts (SO₂, HCl) drive the reaction to completion. | Can be harsh; requires careful temperature control. Reaction with sulfonic acid salts can be slow without a catalyst. |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent. | Powerful and effective for unreactive substrates. | Solid reagent, can be difficult to handle. Produces solid byproducts (POCl₃) that require separation. |

| Phosphorus Oxychloride (POCl₃) | Typically used with sulfonic acid salts at elevated temperatures.[2] | Less aggressive than PCl₅. | Often requires higher temperatures, which is unsuitable for heat-sensitive substrates like the target molecule. |

| Cyanuric Chloride (TCT) | Neutral conditions, often in acetonitrile or DCM.[2] | Milder than traditional reagents; operates under neutral conditions. | Stoichiometric byproducts are generated. |

| TAPC | Mild, solvent-free conditions at room temperature.[3][4][5] | Very mild, high efficiency, and short reaction times.[3][4] | Specialized reagent, may not be as readily available as thionyl chloride. |

For the synthesis of 2-propyne-1-sulfonyl chloride, the Thionyl Chloride/DMF catalytic system represents the most balanced approach, offering high reactivity under conditions that can be controlled to preserve the integrity of the product.

Mechanistic Insight: The Role of the DMF Catalyst

The direct reaction of thionyl chloride with a sulfonic acid salt can be sluggish. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) dramatically accelerates the rate of reaction. This is because DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt (chlorodimethylformiminium chloride), which is the true chlorinating species. This highly reactive intermediate readily converts the sulfonate salt to the desired sulfonyl chloride.

Caption: Experimental workflow for the synthesis of 2-propyne-1-sulfonyl chloride.

Self-Validating Systems: Safety and Handling

Trustworthiness in protocol design extends to ensuring operator safety and product stability.

-

Reagent Hazards: Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gases. Always handle it in a fume hood with appropriate PPE.

-

Reaction Hazards: The reaction is exothermic and produces large volumes of toxic and corrosive gases. Ensure adequate cooling and ventilation.

-

Product Instability: 2-Propyne-1-sulfonyl chloride is thermally unstable and moisture-sensitive. It should be stored at low temperatures (≤ -20°C) under an inert atmosphere (N₂ or Ar) and used as quickly as possible after its preparation. Avoid prolonged storage.

-

Quenching: The quenching of excess thionyl chloride is highly exothermic. The use of crushed ice helps to dissipate the heat generated. Perform this step slowly and cautiously.

By adhering to this detailed guide, researchers and drug development professionals can confidently and safely synthesize 2-propyne-1-sulfonyl chloride, unlocking its potential as a versatile building block for novel chemical entities.

References

-

Mallak Specialties Pvt Ltd. (n.d.). Propargyl Sulfonate, CAS 55947-46-1, C3H3NaO3S. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. DOI: 10.1055/s-0031-1289547. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

-

Thieme. (2016). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

Technical Guide: Functional Group Utility of 2-Propyne-1-Sulfonyl Chloride

Executive Summary

2-Propyne-1-sulfonyl chloride (CAS: 32623-88-4) represents a high-value bifunctional linker in medicinal chemistry and chemical biology. Its utility is derived from its ability to bridge two distinct chemical spaces: nucleophilic attachment and bioorthogonal conjugation .

For drug development professionals, this reagent is not merely a building block but a strategic tool for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . It allows for the rapid conversion of amine-bearing pharmacophores into "clickable" probes without significant steric perturbation, enabling downstream proteomic profiling or library expansion.

Structural Anatomy & Reactivity Logic

The molecule consists of two orthogonal reactive centers separated by a methylene spacer. Understanding the electronic interplay between these groups is critical for controlled synthesis.

The Electrophilic Warhead: Sulfonyl Chloride ( )[1][2][3]

-

Nature: A hard electrophile prone to nucleophilic attack at the sulfur atom.

-

Reactivity: Reacts rapidly with primary/secondary amines, alcohols, and thiols.

-

Mechanism: The reaction proceeds via an addition-elimination mechanism (

-like at Sulfur). The high oxidation state of sulfur (VI) makes the chloride a potent leaving group. -

Chemospecificity: In aqueous or competitive environments, it prefers amines over alcohols due to the higher nucleophilicity of the nitrogen, though hydrolysis (reaction with water) is a competing background reaction.

The Bioorthogonal Handle: Terminal Alkyne ( )

-

Nature: A latent functional group that is sterically small and electronically stable under most physiological conditions.

-

Reactivity: Inert to amines, alcohols, and standard biological nucleophiles. It is activated specifically by Copper(I) catalysts (CuAAC) or Ruthenium catalysts (RuAAC) to react with azides.

-

Utility: Serves as the "hook" for post-labeling. Once the sulfonyl chloride end has attached to a target (e.g., a drug scaffold), the alkyne remains available for conjugation to biotin, fluorophores, or capture beads.

The Propargylic Spacer ( )

-

Acidity Warning: The methylene protons are flanked by two electron-withdrawing groups (sulfonyl and alkyne). They are relatively acidic (

). Strong bases can lead to deprotonation and subsequent polymerization or rearrangement (allene formation). Protocol implication: Use non-nucleophilic, mild bases (e.g., DIPEA, Pyridine) rather than strong inorganic bases during coupling.

Visualization: Reactivity Map

Figure 1: Reactivity logic of 2-propyne-1-sulfonyl chloride. The molecule acts as a divergent hub, converting nucleophiles into clickable scaffolds.

Applications in Drug Discovery[1][2][4][5]

Activity-Based Protein Profiling (ABPP)

This reagent is essential for converting non-covalent ligands into "clickable" affinity probes.

-

Step 1 (Functionalization): A drug pharmacophore with an amine handle is reacted with 2-propyne-1-sulfonyl chloride.

-

Step 2 (Incubation): The probe is incubated with the proteome. The pharmacophore binds its target.

-

Step 3 (Click): A reporter tag (Azide-Rhodamine or Azide-Biotin) is "clicked" onto the alkyne handle.

-

Step 4 (Readout): SDS-PAGE (fluorescence) or Mass Spectrometry (biotin enrichment).

Fragment Growing (FBDD)

In fragment-based discovery, the sulfonamide bond is a privileged scaffold. This reagent introduces a rigid sulfonamide linker while leaving a vector (the alkyne) for growing the fragment into a larger pocket via Sonogashira coupling or triazole formation.

Experimental Protocols

Protocol A: Synthesis of Propargyl Sulfonamides (Probe Generation)

Use this protocol to attach the linker to an amine-containing drug scaffold.

Reagents:

-

Amine substrate (1.0 equiv)[1]

-

2-Propyne-1-sulfonyl chloride (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or Pyridine

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Workflow:

-

Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C (ice bath) to suppress side reactions.

-

Linker Addition: Add 2-propyne-1-sulfonyl chloride dropwise. Note: Pure reagent is a liquid; if solid/gummy, dissolve in minimal DCM first.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

-

Workup: Quench with saturated

solution. Extract with DCM. Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Silica gel). The sulfonamide is stable.[2][3]

Protocol B: CuAAC "Click" Reaction

Use this protocol to conjugate the propargyl-probe to an azide reporter.

Reagents:

-

Propargyl-labeled scaffold (1.0 equiv)

-

Azide reporter (e.g., Biotin-PEG3-N3) (1.0 equiv)

- (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

THPTA Ligand (5 mol%) - Critical for protecting biomolecules from oxidative damage.

Workflow:

-

Mix: Dissolve alkyne and azide in DMSO/t-Butanol/Water (1:1:1).

-

Catalyst Prep: Pre-mix

and THPTA in water. Add to the reaction. -

Reduction: Add Sodium Ascorbate (freshly prepared in water) to initiate the reaction (reduces Cu(II) to active Cu(I)).

-

Incubation: Stir at RT for 1 hour.

-

Analysis: Analyze directly by LC-MS.

Visualization: ABPP Workflow

Figure 2: Step-by-step workflow for using 2-propyne-1-sulfonyl chloride in Activity-Based Protein Profiling.

Stability & Handling (Safety Data)

-

Moisture Sensitivity: High. The sulfonyl chloride hydrolyzes rapidly in water to form prop-2-yne-1-sulfonic acid and HCl. Storage: Store under Argon/Nitrogen at 2–8°C.

-

Lachrymator: Like many sulfonyl chlorides, it is a potent lachrymator (tear gas). Handling: Always handle in a functioning fume hood.

-

Shock Sensitivity: While less explosive than lower molecular weight alkynes, the combination of high-energy alkyne and sulfonyl groups warrants caution. Avoid high heat or metal spatulas if the compound forms crystals.

-

Corrosivity: Causes severe skin burns and eye damage (H314).[3][4][5]

References

-

Sharpless, K. B., et al. (2014).[6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Contextual grounding for sulfonyl-connector chemistry).

- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.

Sources

Technical Guide: Solubility & Stability Profile of 2-Propyne-1-Sulfonyl Chloride

Executive Summary: The Solubility vs. Stability Paradox

2-Propyne-1-sulfonyl chloride (CAS: 32623-88-4) is a highly specialized electrophilic reagent used primarily for introducing the propargylsulfonyl moiety in medicinal chemistry and polymer synthesis.

For researchers handling this compound, the critical operational insight is that solubility cannot be decoupled from reactivity. Unlike inert solids, this compound undergoes rapid solvolysis in nucleophilic solvents. Therefore, "dissolving" it in alcohols or wet solvents is functionally equivalent to destroying it.

This guide defines the operational boundaries for solvent selection, distinguishing between true solvents (thermodynamic stability) and reactive media (kinetic degradation).

Physicochemical Basis of Solubility

The solubility profile of 2-propyne-1-sulfonyl chloride is governed by its dual-functional nature: the lipophilic propargyl tail and the highly polar, electrophilic sulfonyl chloride head.

| Property | Value / Characteristic | Implication for Solvation |

| Structure | Amphiphilic character; soluble in medium-polarity organics. | |

| Polarity | High (Sulfonyl group) | Poor solubility in non-polar alkanes (Hexane, Pentane). |

| Electrophilicity | High ( | Rapid reaction with Lewis bases (OH, NH groups). |

| Physical State | Liquid/Low-melting solid | Miscible with many organic solvents once melted. |

Predicted Solubility Parameters

-

Hansen Solubility Parameters (HSP): The compound exhibits high

(polar) and -

Ideal Solvents: Halogenated hydrocarbons (DCM, Chloroform) and polar aprotic solvents (THF, Ethyl Acetate) provide the best balance of solvation energy and chemical inertness.

Solvent Compatibility Matrix

The following classification is based on empirical stability data for sulfonyl chlorides.

Class A: Recommended Solvents (Inert & Soluble)

These solvents dissolve the reagent without inducing degradation, provided they are anhydrous .

| Solvent | Solubility | Stability Risk | Operational Notes |

| Dichloromethane (DCM) | High | Low | The "Gold Standard" solvent. Excellent solubility; easily removed. |

| Tetrahydrofuran (THF) | High | Low/Medium | Must be free of peroxides and water. |

| Ethyl Acetate (EtOAc) | High | Low | Good for extraction; avoid if strong Lewis acids are present. |

| Toluene | Moderate | Very Low | Excellent for heating reactions; less solubilizing power than DCM. |

| Acetonitrile (MeCN) | High | Low | Good for polar reactions; ensure strictly anhydrous. |

Class B: Incompatible Solvents (Reactive)

These liquids will react with 2-propyne-1-sulfonyl chloride, consuming the reagent.

-

Water: Hydrolysis to 2-propyne-1-sulfonic acid and HCl.

-

Alcohols (MeOH, EtOH, IPA): Solvolysis to sulfonate esters (sulfonylation).

-

Amines (Primary/Secondary): Rapid formation of sulfonamides.

-

DMSO/DMF: While soluble, these can accelerate decomposition or participate in side reactions (e.g., Vilsmeier-type pathways) if not strictly controlled.

Visualizing Reactivity & Solvent Selection

The following diagram illustrates the decision logic for solvent selection and the mechanistic consequences of incorrect choices.

Figure 1: Decision tree for solvent selection emphasizing the pathway between stable solvation and irreversible solvolysis.

Experimental Protocol: Assessing Solubility & Stability

Do not rely on visual inspection alone. A clear solution in methanol indicates the reagent has reacted, not dissolved. Use this protocol to validate solvent compatibility.

Method: NMR-Based Stability Assay

Objective: Confirm the reagent remains intact in the target solvent.

-

Preparation: Dissolve 10 mg of 2-propyne-1-sulfonyl chloride in 0.6 mL of the deuterated solvent of interest (e.g.,

, -

Time-Zero Scan: Acquire a

NMR spectrum immediately.-

Diagnostic Signal: Look for the propargyl

doublet (

-

-

Incubation: Let the tube stand at room temperature for 1 hour.

-

Re-Scan: Acquire a second spectrum.

-

Pass Criteria: No new peaks appear.

-

Fail Criteria: Appearance of downfield shifts (indicating acid formation) or new methylene signals (indicating esterification).

-

Handling & Storage[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Emergency Neutralization: If a spill occurs, treat with aqueous sodium bicarbonate to neutralize the acid generated by hydrolysis.

References

-

CymitQuimica. 2-Propanesulfonyl chloride Properties and Reactivity. Retrieved from .

-

BenchChem. 2-Propyne-1-sulfonyl chloride: Synthesis and Applications. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 534496, Prop-2-ene-1-sulfonyl chloride. Retrieved from .

-

Master Organic Chemistry. Reactions of Sulfonyl Chlorides with Alcohols. Retrieved from .

-

Royal Society of Chemistry. Green Chemistry: Oxyhalogenation of thiols to sulfonyl chlorides. Retrieved from .

A Comprehensive Spectroscopic Guide to 2-Propyne-1-Sulfonyl Chloride for Advanced Synthesis

This technical guide provides an in-depth analysis of the spectroscopic data for 2-propyne-1-sulfonyl chloride (propargyl sulfonyl chloride), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, underpinned by field-proven insights and methodologies. Our focus is on the causality behind the spectral features, ensuring a robust understanding for confident structural verification and application.

Introduction: The Molecular Utility of 2-Propyne-1-Sulfonyl Chloride

2-Propyne-1-sulfonyl chloride is a bifunctional molecule featuring a highly reactive sulfonyl chloride moiety and a terminal alkyne. The sulfonyl chloride group serves as an excellent electrophile for reaction with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.[1] Simultaneously, the propargyl group provides a reactive handle for powerful transformations such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed reactions. This dual reactivity makes it a valuable building block for creating complex molecular architectures and for the introduction of a propargylsulfonyl pharmacophore.

Accurate structural confirmation and purity assessment are paramount before its use in any synthetic sequence. This guide establishes a self-validating system through the integrated analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy, providing the necessary framework for rigorous quality control.

Molecular Structure and Spectroscopic Correlation

To fully interpret the spectroscopic data, it is essential to understand the electronic environment of each atom within the 2-propyne-1-sulfonyl chloride molecule.

Caption: Workflow for integrated spectroscopic analysis and structural confirmation.

-

IR confirms the functional groups: The distinct absorptions for ≡C-H, C≡C, and -SO₂ confirm the presence of both the terminal alkyne and the sulfonyl chloride moieties.

-

¹H NMR confirms the connectivity and electronic environment: The spectrum shows two distinct proton environments in a 2:1 ratio. The downfield shift of the CH₂ group confirms its attachment to the -SO₂Cl group, and the long-range coupling between the CH₂ and ≡C-H protons validates the propargyl skeleton.

-

¹³C NMR confirms the carbon backbone: The three signals correspond to the three unique carbons, with the downfield CH₂ signal again supporting its position adjacent to the sulfonyl chloride.

Together, these techniques provide redundant and complementary data, leading to an unequivocal structural assignment of 2-propyne-1-sulfonyl chloride. This rigorous, multi-faceted approach is essential for ensuring the quality of starting materials in regulated environments such as pharmaceutical development.

References

-

Bradamante, S., Buttero, P. D., & Maiorana, S. (1973). Reactions of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene. Journal of the Chemical Society, Perkin Transactions 1, 612-615. [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved January 28, 2026, from [Link]

-

MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). Method of making propargyl chloride.

-

ResearchGate. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Retrieved January 28, 2026, from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Prop-2-ene-1-sulfonyl chloride. Retrieved January 28, 2026, from [Link]

-

Synthonix. (n.d.). 2-Propyne-1-sulfonyl Chloride. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Propargyl Sulfonamides via 2-Propyne-1-Sulfonyl Chloride

Executive Summary & Applications

This guide details the synthesis of sulfonamides using 2-propyne-1-sulfonyl chloride (propargyl sulfonyl chloride). While aromatic sulfonyl chlorides (e.g., tosyl chloride) are robust, 2-propyne-1-sulfonyl chloride is an aliphatic sulfonyl chloride possessing highly acidic

Key Applications:

-

Click Chemistry Handles: The terminal alkyne serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Covalent Inhibitors: Propargyl sulfonamides are explored as electrophilic warheads in fragment-based drug discovery (FBDD).

-

Activity-Based Probes: Used to functionalize protein surfaces via lysine residues.

Critical Mechanistic Insight: The Sulfene Trap

Expertise Note: The failure mode in this synthesis is rarely "unreactive starting material" but rather "rapid decomposition."

Unlike aromatic analogs, 2-propyne-1-sulfonyl chloride (1 ) exists in equilibrium with the sulfene pathway when exposed to base.

-

Pathway A (Desired): Direct nucleophilic attack by the amine (

) on the sulfur atom. -

Pathway B (Undesired): Base-mediated deprotonation of the

-carbon, leading to chloride elimination and formation of propadienylsulfene (2 ). This intermediate rapidly polymerizes or reacts non-selectively, resulting in black tars or complex heterocyclic byproducts (e.g., thiet-1,1-dioxides).

Mechanism Diagram

Caption: Competition between direct amidation (Pathway A) and sulfene elimination (Pathway B). Control of temperature is the primary switch between these pathways.

Reagent Handling & Stability

Safety Warning: 2-Propyne-1-sulfonyl chloride is a potent lachrymator and corrosive. Handle only in a functioning fume hood.

| Parameter | Specification / Recommendation |

| Physical State | Colorless to pale yellow liquid (often turns brown upon degradation). |

| Storage | -20°C under Argon/Nitrogen. Highly moisture sensitive. |

| Stability | Unstable at room temperature. Prone to autocatalytic decomposition via HCl generation. |

| Preferred Source | Freshly prepared from Sodium 2-propyne-1-sulfonate (stable salt) is recommended for critical applications. |

Experimental Protocols

Protocol A: Direct Synthesis from Sulfonyl Chloride (Standard)

Best for: Small scale reactions when high-quality commercial sulfonyl chloride is available.

Reagents:

-

Amine substrate (1.0 equiv)[1]

-

2-Propyne-1-sulfonyl chloride (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.2 equiv).

-

Note: Pyridine is acceptable but can sometimes promote sulfene formation if temperature is uncontrolled. 2,6-Lutidine is sterically hindered, reducing nucleophilic attack on the sulfur but sufficiently basic to scavenge HCl.

-

-

Solvent: Anhydrous DCM (Dichloromethane) or THF.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Solvation: Dissolve the amine (1.0 mmol) and base (1.2 mmol) in anhydrous DCM (5 mL).

-

Cryo-Cooling (CRITICAL): Cool the mixture to -20°C using a cryostat or NaCl/Ice bath.

-

Why? Kinetic control is required to favor substitution over elimination.

-

-

Addition: Dilute 2-propyne-1-sulfonyl chloride (1.1 mmol) in 1 mL of DCM. Add this solution dropwise over 10–15 minutes.

-

Visual Check: If the solution turns black immediately, the addition is too fast or the temperature is too high.

-

-

Reaction: Stir at -20°C for 1 hour, then allow to warm slowly to 0°C over 1 hour. Do not heat to reflux.

-

Quench: Quench with saturated aqueous

or 1M HCl (if product is acid stable). -

Workup: Extract with DCM (3x), wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). Propargyl sulfonamides are typically stable on silica.

Protocol B: In-Situ Activation from Sulfonate Salt (Robust)

Best for: Large scale or when commercial chloride quality is poor. This method avoids isolating the unstable chloride.[2]

Reagents:

-

Sodium 2-propyne-1-sulfonate (1.0 equiv)

-

Thionyl Chloride (

) or Oxalyl Chloride (2.0 equiv) -

Catalytic DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Chlorination: Suspend Sodium 2-propyne-1-sulfonate in anhydrous DCM at 0°C.

-

Activation: Add Oxalyl Chloride dropwise, followed by 1 drop of DMF. Stir at 0°C for 2 hours until gas evolution ceases.

-

Filtration (Optional but Recommended): Filter under inert atmosphere to remove NaCl byproducts, or proceed as a slurry if the amine is robust.

-

Coupling: Cool the fresh sulfonyl chloride solution to -20°C .

-

Amine Addition: Add the amine and DIPEA (dissolved in DCM) slowly to the sulfonyl chloride solution.

-

Note: In this protocol, adding the amine to the chloride (inverse addition) ensures the base concentration remains low relative to the chloride initially, further suppressing sulfene formation.

-

Optimization & Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black Tar / Low Yield | Sulfene formation (Elimination). | Lower temperature to -40°C or -78°C. Switch base to 2,6-Lutidine or Solid |

| No Reaction | Hydrolysis of sulfonyl chloride. | Ensure reagents are anhydrous. Check chloride quality by NMR ( |

| Double Addition | Reaction of sulfonamide anion with excess chloride. | Use strictly 1.0–1.1 equivalents of chloride. Avoid large excess of base. |

| Product Instability | Acidic proton on sulfonamide nitrogen. | Store purified sulfonamides at 4°C. Avoid strong bases during storage. |

Workflow Visualization: Synthesis to Click Chemistry

Caption: Integrated workflow from stable sulfonate salt precursor to final "Click" conjugate.

References

-

BenchChem. 2-Propyne-1-sulfonyl chloride: Reactivity and Sulfene Formation. Retrieved from

-

RSC Publishing. Reactions of prop-2-yne-1-sulphonyl chloride with nucleophiles.[7] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

-

Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Protocols. Retrieved from

-

National Institutes of Health (NIH). Sulfonamides as a Promising Scaffold in Drug Discovery. Retrieved from

-

Biosynth. Prop-2-yne-1-sulfonyl chloride Product Data and Applications. Retrieved from

Sources

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 6. Reactions of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. CAS 14418-84-9: prop-2-ene-1-sulfonyl chloride [cymitquimica.com]

Application Note: Synthesis of N-Propargyl Sulfonamides via 2-Propyne-1-Sulfonyl Chloride

Abstract & Utility

The reaction of 2-propyne-1-sulfonyl chloride (propargyl sulfonyl chloride) with primary and secondary amines is a foundational transformation in modern drug discovery and chemical biology. This reaction installs a propargyl sulfonamide moiety, which serves two critical functions:

-

Pharmacophore: The sulfonamide group acts as a stable, non-hydrolyzable linker often found in bioactive inhibitors.

-

Bioorthogonal Handle: The terminal alkyne allows for downstream "Click Chemistry" (CuAAC) or Sonogashira coupling, making these motifs ideal for Activity-Based Protein Profiling (ABPP) probes and PROTAC linker synthesis.

This guide details the mechanistic basis, strategic optimization, and validated protocols for performing this reaction with high fidelity, addressing common pitfalls such as hydrolysis and allenyl isomerization.

Chemical Basis & Mechanism

Reaction Mechanism

The transformation proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. A base is required to scavenge the generated hydrochloric acid (HCl) to drive the equilibrium forward and prevent protonation of the unreacted amine.

Critical Consideration: The methylene protons (

Mechanistic Pathway Diagram

Figure 1: Mechanism of sulfonylation. Note the dashed red pathway indicating the risk of isomerization to allenyl sulfone under aggressive conditions.

Strategic Considerations

Solvent Selection

The sulfonyl chloride is moisture-sensitive.[1][2] Anhydrous solvents are non-negotiable to prevent hydrolysis to the sulfonic acid (which is unreactive to amines).

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | High | Standard choice. Excellent solubility for reactants; easy workup. |

| Tetrahydrofuran (THF) | High | Good for polar amines. Must be anhydrous/stabilized. |

| Acetonitrile (MeCN) | Medium | Useful for polar substrates, but can accelerate hydrolysis if wet. |

| DMF/DMSO | Low | Avoid if possible. Hard to remove; hygroscopic nature risks hydrolysis. |

Base Selection

The choice of base dictates the purity profile.

-

Triethylamine (TEA): Standard, but can promote isomerization if used in large excess at room temperature.

-

Diisopropylethylamine (DIPEA): Preferred. Steric bulk reduces nucleophilicity and risk of side reactions.

-

Pyridine: Can be used as solvent and base, but purification is more tedious.

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (1.0 mmol Scale)

Best for: Synthesizing a single high-purity probe or intermediate.

Reagents:

-

Amine (1.0 equiv)

-

2-Propyne-1-sulfonyl chloride (1.1 - 1.2 equiv)[3]

-

DIPEA (1.5 - 2.0 equiv)

-

Anhydrous DCM (5 mL)

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Dissolution: Add the Amine (1.0 mmol) and DIPEA (1.5 mmol) to the flask. Dissolve in anhydrous DCM (4 mL).

-

Cooling: Submerge the flask in an ice-water bath (

). Allow to equilibrate for 10 minutes. -

Addition: Dissolve 2-propyne-1-sulfonyl chloride (1.1 mmol) in DCM (1 mL). Add this solution dropwise to the amine mixture over 5 minutes.

-

Why? Dropwise addition prevents localized heating and high concentration of the electrophile, reducing side reactions.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC or LC-MS. -

Quench: Dilute with DCM (20 mL). Wash sequentially with:

-

0.5 M HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.

-

Sat. NaHCO₃ (1 x 10 mL) – Neutralizes acid traces.

-

Brine (1 x 10 mL).

-

-

Workup: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Throughput Library Synthesis (Parallel)

Best for: 96-well plate synthesis of sulfonamide libraries for screening.

Concept: Use solid-supported scavengers to avoid liquid-liquid extraction.

Figure 2: Purification-free workflow for parallel synthesis.

Procedure:

-

Plate Prep: Add amine solutions (0.1 mmol in DCM) to deep-well plate.

-

Reaction: Add DIPEA (2 equiv) followed by sulfonyl chloride (1.2 equiv). Seal and shake.

-

Scavenging: Add PS-Trisamine resin (3 equiv relative to excess chloride). This resin reacts with unreacted sulfonyl chloride to covalently bind it.

-

Filtration: Filter the reaction mixture into a receiving plate. The resin (holding the impurities) stays behind.

-

Finish: Evaporate solvent.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Check Sulfonyl Chloride quality (it degrades to acid over time). |

| Allene Formation | Base-catalyzed isomerization | Reduce base equivalents. Switch from TEA to DIPEA. Keep reaction strictly at |

| Starting Material Remains | Amine is non-nucleophilic | For steric/electron-poor amines, add catalytic DMAP (10 mol%) or heat to |

Safety & Handling

-

Corrosivity: 2-Propyne-1-sulfonyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

-

Instability: While less explosive than lower molecular weight azides, propargyl compounds are high-energy. Do not distill the sulfonyl chloride to dryness or subject to mechanical shock.

-

Water Reactivity: Reacts violently with water to release HCl gas and sulfonic acid.

References

-

PubChem. Prop-2-ene-1-sulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Reactions of prop-2-yne-1-sulphonyl chloride. J. Chem. Soc., Perkin Trans. 1. Available at: [Link][4][5]

-

Organic Chemistry Portal. Synthesis of Sulfonamides. Available at: [Link]

Sources

- 1. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Propyne-1-sulfonyl Chloride as a Versatile Building Block for Heterocyclic Synthesis

This document provides researchers, scientists, and drug development professionals with in-depth technical guidance on the strategic application of 2-propyne-1-sulfonyl chloride for the synthesis of diverse heterocyclic compounds. We will move beyond simple procedural outlines to explore the mechanistic rationale behind protocol choices, ensuring a deeper understanding of how to leverage this reagent's unique bifunctionality.

Foundational Chemistry & Strategic Value

2-Propyne-1-sulfonyl chloride is a powerful bifunctional building block that marries the electrophilic reactivity of a sulfonyl chloride with the rich chemical versatility of a terminal alkyne.[1] This dual nature allows for its participation in sequential or one-pot multicomponent reactions, offering an efficient pathway to complex molecular architectures that are central to medicinal chemistry and materials science.[1][2]

The Duality of Reactivity

The synthetic utility of this reagent is rooted in two distinct reactive sites within its structure:

-

The Electrophilic Sulfonyl Chloride (-SO₂Cl): This group serves as a highly reactive "anchor." It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1] This reaction is the cornerstone for covalently linking the propargyl moiety to a substrate of interest.

-

The Terminal Alkyne (Propargyl Group): Once anchored, the terminal alkyne provides a versatile handle for a host of powerful transformations.[1] It is an ideal substrate for cycloaddition reactions (e.g., [3+2] azide-alkyne cycloadditions), cross-coupling, and intramolecular cyclizations, which are the key steps for forming the heterocyclic ring.[1][3]

Detailed Experimental Protocol

Part A: Synthesis of N-(4-methoxyphenyl)prop-2-yne-1-sulfonamide (Representative Procedure)

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-anisidine (1.23 g, 10 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 40 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) dropwise to the stirred solution.

-

Reagent Addition: In a separate flask, dissolve 2-propyne-1-sulfonyl chloride (1.38 g, 10 mmol, 1.0 equiv.) in anhydrous DCM (10 mL). Add this solution dropwise to the amine solution over 15 minutes at 0 °C.

-

Expert Insight: Slow addition is crucial to control the exotherm and prevent side reactions. The reaction is self-validating through the formation of a white precipitate (triethylamine hydrochloride).

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propargyl sulfonamide.

Part B: Cu(I)-Catalyzed Cycloaddition with Benzyl Azide

-

Preparation: To a 50 mL flask, add the N-(4-methoxyphenyl)prop-2-yne-1-sulfonamide (1.21 g, 5 mmol, 1.0 equiv.) and benzyl azide (0.73 g, 5.5 mmol, 1.1 equiv.). Dissolve the mixture in a 1:1 solution of tert-butanol and water (20 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.20 g, 1 mmol, 0.2 equiv.) in water (2 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.125 g, 0.5 mmol, 0.1 equiv.) in water (2 mL).

-

Catalyst Addition: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The solution should turn a yellow-orange color.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. A successful reaction is indicated by the disappearance of the starting materials.

-

Isolation: Upon completion, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography or recrystallization to obtain the final N-sulfonyl-1,2,3-triazole.

Data Summary: Representative Substrate Scope

| Amine Component | Azide Component | N-Propargyl Sulfonamide Yield | Final Triazole Yield |

| Aniline | Benzyl Azide | ~85% | ~90% |

| p-Anisidine | Phenyl Azide | ~90% | ~92% |

| Morpholine | 1-Azidohexane | ~95% | ~88% |

| Benzylamine | (Azidomethyl)benzene | ~88% | ~95% |

(Yields are representative and may vary based on specific substrates and reaction scale.)

Application Protocol II: Synthesis of Thietane 1,1-Dioxides

This protocol demonstrates a more advanced application, leveraging the reagent's ability to potentially form an allene intermediate, which then undergoes a cycloaddition to form a four-membered sulfur heterocycle.

Principle and Mechanistic Rationale

The reaction of 2-propyne-1-sulfonyl chloride with certain enamines, such as α-morpholinostyrene, can lead to the formation of thietane derivatives. [4]The outcome is highly dependent on reaction conditions, particularly temperature.

-

Base-Induced Isomerization: In the presence of a base like triethylamine, 2-propyne-1-sulfonyl chloride can isomerize to the more reactive allene-1-sulfonyl chloride.

-

[2+2] Cycloaddition: This transient allene intermediate can then undergo a [2+2] cycloaddition with the electron-rich double bond of the enamine to form a vinylidenethietane 1,1-dioxide.

-

Temperature Control: This pathway is favored at low temperatures (e.g., -30 °C). At higher temperatures (0 °C), rearrangement and hydrolysis pathways can dominate, leading to different products. [4]This temperature sensitivity is a critical control parameter.

Detailed Experimental Protocol

Synthesis of 3-morpholino-3-phenyl-2-vinylidenethietan 1,1-dioxide (Adapted from)[4]

-

Preparation: To an oven-dried, three-necked flask equipped with a stir bar, thermometer, and nitrogen inlet, add α-morpholinostyrene (2.03 g, 10 mmol, 1.0 equiv.) and 50 mL of anhydrous diethyl ether.

-

Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.

-

Reagent Premixing: In a separate, dry dropping funnel, prepare a solution of 2-propyne-1-sulfonyl chloride (0.46 g, 3.33 mmol, 0.33 equiv.) and triethylamine (1.01 g, 10 mmol, 1.0 equiv.) in 20 mL of anhydrous diethyl ether.

-

Expert Insight: The specific stoichiometry (3:1 ratio of base/enamine to sulfonyl chloride) is critical for favoring the desired product pathway as reported in the literature. [4]4. Slow Addition: Add the sulfonyl chloride/base solution dropwise to the cooled enamine solution over 30 minutes, ensuring the internal temperature does not rise above -25 °C.

-

-

Reaction: Stir the resulting suspension at -30 °C for an additional 2 hours.

-

Isolation: Filter the cold reaction mixture rapidly to remove the triethylamine hydrochloride precipitate.

-

Concentration: Concentrate the filtrate under reduced pressure without heating. The resulting residue contains the crude thietane product.

-

Purification: Due to the potential instability of the product, purification should be performed rapidly using low-temperature column chromatography if necessary. Characterization by NMR should be done promptly.

References

- Bentham Science. (n.d.). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons.

-

Royal Society of Chemistry. (1983). Reactions of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene. Journal of the Chemical Society, Perkin Transactions 1, 2821-2825. Retrieved from [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

- ScienceMadness Discussion Board. (2006). Synthesis of 2 Chloropropane?.

- BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

- Müller, T. J. J. (2011). Multi-Component Synthesis of Heterocycles by Palladium-catalyzed Generation of Alkynones, Alkenones and Allenes. In M.A. Mironov (Ed.), MCR 2009, Advances in Experimental Medicine and Biology 699. Springer Science+Business Media, LLC.

-

MySkinRecipes. (n.d.). 2-Propyne-1-sulfonyl Chloride. Retrieved from [Link]

- Zhang, Q., Xi, J., He, Z., & Zeng, Q. (2021). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. ResearchGate.

-

PubChem. (n.d.). Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496. Retrieved from [Link]

-

Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011, 2671-2674. Retrieved from [Link]

-